2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide is a heterocyclic compound featuring a pyrrole ring with a propanamide substituent
Vorbereitungsmethoden
The synthesis of 2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide typically involves the reaction of maleic anhydride with amines. One common method includes the reaction of maleic anhydride with a suitable amine under controlled conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(5-Oxo-4,5-dihydro-1H-pyrrol-2-yl)propanamide can be compared with other similar compounds, such as:
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: This compound has a similar pyrrole ring structure but with different substituents, leading to distinct chemical and biological properties.
Imidazole-containing compounds: These compounds share some structural similarities but differ in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substituent pattern and the resulting properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C7H10N2O2 |
---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
2-(2-oxo-1,3-dihydropyrrol-5-yl)propanamide |
InChI |
InChI=1S/C7H10N2O2/c1-4(7(8)11)5-2-3-6(10)9-5/h2,4H,3H2,1H3,(H2,8,11)(H,9,10) |
InChI-Schlüssel |
OWKZVKAJDWHVNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CCC(=O)N1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.